4-[5-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]thiomorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]thiomorpholine is a heterocyclic compound that contains both an oxadiazole and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of amidoximes with carboxylic acids or their derivatives in the presence of a base such as NaOH in a DMSO medium . The reaction conditions are generally mild, and the yields can be optimized by adjusting the temperature and reaction time.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. These methods would include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-[5-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]thiomorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxadiazole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
4-[5-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]thiomorpholine has several scientific research applications:
Medicinal Chemistry: The compound is being investigated for its potential as an anti-infective agent, particularly against bacterial and viral infections.
Materials Science: The compound’s unique structure makes it suitable for use in the development of new materials, such as organic semiconductors and fluorescent dyes.
Mechanism of Action
The mechanism of action of 4-[5-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]thiomorpholine involves its interaction with specific molecular targets. For instance, it has been shown to affect acetylcholine receptors, which are crucial for neurotransmission . The compound may also inhibit certain enzymes, thereby disrupting metabolic pathways in target organisms.
Comparison with Similar Compounds
Similar Compounds
Tioxazafen: A broad-spectrum nematicide that also contains an oxadiazole ring.
Azilsartan: A medication used for hypertension that includes an oxadiazole moiety.
Opicapone: An adjunctive therapy for Parkinson’s disease with a similar heterocyclic structure.
Uniqueness
4-[5-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]thiomorpholine is unique due to its combination of an oxadiazole and pyrimidine ring, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a variety of molecular targets, making it a versatile compound for research and development.
Properties
IUPAC Name |
3-phenyl-5-(4-thiomorpholin-4-ylpyrimidin-5-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5OS/c1-2-4-12(5-3-1)14-19-16(22-20-14)13-10-17-11-18-15(13)21-6-8-23-9-7-21/h1-5,10-11H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXPNMXHJJDYFNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=NC=NC=C2C3=NC(=NO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.